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Aminooxy-peg3-acid hydrochloride salt

Bioconjugation chemistry Linker stability ADC plasma stability

PROTAC discovery programs often stall due to suboptimal linker length and cumbersome Boc deprotection. Aminooxy-PEG3-acid HCl salt (CAS 1807540-79-9) overcomes these bottlenecks: its PEG3 spacer provides an empirically validated starting length for ternary complex formation, while the ready-to-use HCl salt form eliminates acidic deprotection steps, accelerating parallel library synthesis. The aminooxy group enables chemoselective oxime ligation (120-fold rate acceleration with p-phenylenediamine catalysis at neutral pH), and the ≥98% purity ensures reproducible DAR control in ADC development. Stored at -20°C, shipped under ambient conditions.

Molecular Formula C9H20ClNO6
Molecular Weight 273.71 g/mol
Cat. No. B8123886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminooxy-peg3-acid hydrochloride salt
Molecular FormulaC9H20ClNO6
Molecular Weight273.71 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCON)C(=O)O.Cl
InChIInChI=1S/C9H19NO6.ClH/c10-16-8-7-15-6-5-14-4-3-13-2-1-9(11)12;/h1-8,10H2,(H,11,12);1H
InChIKeyNSCOYGXPULLEGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aminooxy-PEG3-Acid HCl Salt: Core Properties & Procurement


Aminooxy-PEG3-acid hydrochloride salt (CAS 1807540-79-9, MW 237.25 g/mol as free base; MW ~273.7 g/mol as HCl salt) is a heterobifunctional polyethylene glycol (PEG) linker belonging to the PEG-based PROTAC and ADC linker class . It contains an aminooxy (–ONH₂·HCl) group at one terminus and a carboxylic acid (–COOH) group at the other, separated by a three-unit PEG spacer. The aminooxy group undergoes chemoselective oxime bond formation with aldehydes and ketones, while the carboxylic acid enables amide coupling with primary amines via EDC/HATU activation . The hydrochloride salt form improves aqueous solubility and solid-state stability during storage at –20 °C .

Ready-to-use hydrochloride salt form — no deprotection required
Aminooxy group enables chemoselective oxime ligation with aldehydes/ketones
PEG3 spacer reported productive for PROTAC ternary complex geometry

Aminooxy-PEG3-Acid HCl Salt: Generic Substitution Risks


Heterobifunctional PEG linkers within the same nominal class are not interchangeable. The PEG chain length (n=2, 3, or 4) directly governs aqueous solubility, hydrodynamic radius, and inter-ligand distance—parameters that critically affect PROTAC ternary complex formation efficiency, ADC payload distribution, and conjugate pharmacokinetics . Replacing the aminooxy group with an azide alters the conjugation chemistry from oxime ligation (requiring aldehyde/ketone electrophiles) to copper-catalyzed or strain-promoted azide–alkyne cycloaddition; the two chemistries exhibit different reaction rates, pH dependencies, and bioorthogonality profiles [1]. Substituting the hydrochloride salt with the free base form reduces aqueous solubility by an estimated 2- to 10-fold, complicating in vitro assay preparation and potentially introducing DMSO-dependent artifacts . The quantitative evidence below demonstrates that each parameter—PEG length, terminal functionality, and salt form—produces measurable performance differences.

t-Boc-Aminooxy-PEG3-acid
Requires TFA deprotection, adding workflow steps and acid exposure risk
Hydrazide-PEG-acid linkers
Hydrazone bond stability substantially lower than oxime under endosomal pH
Aminooxy-PEG2/PEG4-acid
PEG chain length variance may alter ternary complex geometry in PROTACs
Amine-PEG-acid (NH₂-PEG3-acid)
Lacks alpha-effect nucleophilicity; cannot achieve carbonyl-selective conjugation in complex mixtures

Aminooxy-PEG3-Acid HCl Salt: Quantitative Evidence vs. Comparator Linkers


Oxime vs. Hydrazone Hydrolytic Stability

The oxime bond formed by aminooxy-PEG3-acid HCl salt with aldehyde/ketone substrates exhibits a hydrolysis rate constant approximately 1000-fold lower than isostructural hydrazone bonds, conferring substantially greater conjugate stability under physiological conditions [1]. At pH 7.4, the oxime bond remains intact for days to weeks, whereas imine bonds hydrolyze within minutes to hours and hydrazone bonds exhibit intermediate stability [2]. This differential stability is attributed to the negative inductive effect of the oxygen atom adjacent to the imine nitrogen (electronegativity 3.5), which reduces the electrophilicity of the sp² carbon and suppresses nucleophilic attack by water [1]. In ADC applications, non-cleavable PEG linkers maintaining oxime connectivity demonstrate >90% intact conjugate after 7-day serum incubation, compared to cleavable linkers that retain only 30–60% under identical conditions .

Hydrolytic Stability
Class-level
Oxime hydrolysis rate ~1,000-fold lower than hydrazone
Supports conjugate integrity assessment in acidic trafficking compartments
Reported acid-catalyzed conditions; Kalia & Raines 2008
Bioconjugation chemistry Linker stability ADC plasma stability PROTAC pharmacokinetics

Catalyzed Oxime Conjugation Kinetics

The three-unit PEG spacer in Aminooxy-PEG3-acid HCl salt provides an extended end-to-end distance of approximately 13.5 Å (each ethylene glycol unit contributes ~2.5 Å per methylene equivalent, yielding ~9–10 atoms of linear spacing), positioning it at the empirically determined midpoint for optimal PROTAC linker length [1]. Studies on PROTAC linker engineering demonstrate that even a single-angstrom variation in linker length can alter ternary complex cooperativity factor α by >2-fold, directly impacting degradation DC₅₀ values [2]. PEG2 linkers (~9 Å) may restrict conformational sampling between E3 ligase and target protein, reducing ubiquitination efficiency, while PEG4 linkers (~18 Å) increase molecular weight (281.3 vs 237.25 g/mol) and can introduce excessive entropic freedom that destabilizes the ternary complex [1]. The PEG3 spacer balances solubility enhancement (≥3 oxygen atoms for hydrogen bonding) against molecular weight minimization, a critical consideration for cell permeability in PROTAC applications [3].

Catalytic Rate
Head-to-head
120× over uncatalyzed; 19× over aniline
Enables efficient conjugation at neutral pH, reducing protein stress
With p-phenylenediamine 10 mM, pH 7; Wendeler 2014
PROTAC design Linker optimization Ternary complex Structure-activity relationship

HCl Salt Form: Deprotection-Free Workflow

The hydrochloride salt form of Aminooxy-PEG3-acid provides substantially improved aqueous solubility compared to the free base form, a property consistently observed across PEG linker hydrochloride salts . While the free base form partitions preferentially into organic solvents (DCM, THF, ethyl acetate), the hydrochloride salt exhibits markedly higher water solubility due to ionization of the aminooxy group, facilitating direct dissolution in aqueous buffers for bioconjugation reactions without organic co-solvents . The hydrochloride counterion also stabilizes the aminooxy functionality during storage, reducing oxidative degradation; free aminooxy compounds are notably sensitive and vendors recommend immediate use within one week of receipt . The salt form mitigates this limitation, enabling longer-term storage at –20 °C with maintained reactivity . For analogous aminooxy-PEG3-bromide hydrochloride, DMSO solubility is specified at 83.33 mg/mL, consistent with the expected solubility range for the acid analog .

Salt Form
Reported
Ready-to-use; eliminates TFA deprotection step
Reduces workflow time and acid-labile substrate exposure
Supplier specifications; stability at -20°C
Formulation science Aqueous solubility Salt selection Assay development

PEG3 Spacer: Optimal PROTAC Tether Length

The aminooxy group in Aminooxy-PEG3-acid HCl salt reacts chemoselectively with aldehydes and ketones to form oxime bonds, with a reported second-order rate constant of 6 × 10⁻³ M⁻¹ s⁻¹ at pH 7.0 for aminooxy-PEG reacting with glyoxyl-modified peptides [1]. While this rate is slower than thiol–maleimide conjugation (~10²–10⁴ M⁻¹ s⁻¹) or copper-catalyzed azide–alkyne cycloaddition (~10¹–10² M⁻¹ s⁻¹), the aminooxy–aldehyde reaction offers distinct orthogonality: it does not cross-react with thiols, amines, or azides, enabling sequential conjugation strategies on multifunctional biomolecules [2]. Under optimized acidic conditions (pH 4.5–6.0), the reaction rate accelerates substantially, and with aniline-based catalysts (e.g., p-phenylenediamine at 2–10 mM), the rate enhancement reaches 120-fold over uncatalyzed reactions at pH 7 [3]. This tunable reactivity—slow at neutral pH without catalyst, fast under acidic or catalyzed conditions—provides experimental control absent in constitutively reactive chemistries such as maleimide–thiol coupling [3].

PROTAC Tether
Context-dependent
PEG3 recognized as productive starting length; single EO unit change can abolish activity
Supports ternary complex geometry screening
Retro-2-based PROTAC SAR; cross-system observation
Bioconjugation orthogonality Site-specific modification Click chemistry Reaction kinetics

High Purity for DAR-Controlled Conjugation

Aminooxy-PEG3-acid HCl salt, as a non-cleavable PEG linker, generates conjugates that resist proteolytic and hydrolytic degradation in biological fluids. Quantitative stability data for non-cleavable aminooxy-PEG3-based ADCs demonstrate >90% intact conjugate remaining after 7-day incubation in serum at 37 °C, compared to cleavable linker systems (e.g., cathepsin B-sensitive Val-Cit linkers) that exhibit only 30–60% intact ADC under identical conditions . This differential stability directly translates to reduced off-target payload release and improved therapeutic index in ADC applications. The non-cleavable architecture relies on the oxime bond's inherent hydrolytic resistance and the metabolic stability of the PEG backbone, which resists enzymatic degradation due to the repeating ether structure [1]. In PROTAC applications, the non-cleavable nature ensures that the entire bifunctional molecule reaches the intracellular target intact, without premature linker degradation that would separate the E3 ligase ligand from the target protein ligand .

Purity Specification
Reported
≥98% by HPLC; identity confirmed by ¹H NMR & MS
Supports reproducible DAR distribution in ADC constructs
Multi-vendor CoA data; critical quality attribute for conjugation
ADC stability Plasma half-life Linker engineering Payload release

Aminooxy-PEG3-Acid HCl Salt: High-Impact Applications


PROTAC Library Synthesis with PEG3 Linker

For PROTAC screening libraries, the PEG3 spacer of Aminooxy-PEG3-acid HCl salt provides an inter-ligand distance of ~13.5 Å that balances conformational flexibility with ternary complex stability [1]. The carboxylic acid terminus enables efficient amide coupling to amine-functionalized E3 ligase ligands (e.g., VHL or CRBN ligands) using standard EDC/HATU chemistry, while the aminooxy group facilitates oxime conjugation to aldehyde/ketone-derivatized target protein ligands . The hydrochloride salt form ensures direct dissolution in aqueous coupling buffers without DMSO, preserving ligand solubility [2].

Non-Cleavable ADC Linker via Oxime Stability

The aminooxy group enables site-specific conjugation to aldehyde-tagged monoclonal antibodies (e.g., formylglycine-generating enzyme-modified antibodies), producing homogeneous ADC species with defined drug-to-antibody ratios (DAR) [1]. The non-cleavable PEG3 architecture ensures >90% conjugate integrity after 7-day serum incubation, substantially outperforming cleavable linker systems that lose 40-70% of payload during the same period . The oxime bond's ~1000-fold greater hydrolytic stability compared to hydrazone alternatives minimizes payload loss during circulation [2].

Site-Selective Protein PEGylation

In applications requiring sequential installation of two distinct modifications on a single protein (e.g., fluorophore plus PEG chain, or drug plus targeting ligand), the aminooxy–aldehyde reaction offers chemoselectivity orthogonal to thiol–maleimide and amine–NHS ester chemistries [1]. The tunable reaction rate—slow at neutral pH without catalyst, accelerated 120-fold with p-phenylenediamine catalyst—allows temporal control over the conjugation sequence . The carboxylic acid group serves as the second attachment point, enabling a two-step 'oxime-then-amide' conjugation strategy on the same bifunctional scaffold [2].

Dual-Functional Bioconjugation Platform

The hydrochloride salt form of Aminooxy-PEG3-acid eliminates the need for DMSO or DMF co-solvents in bioconjugation reactions, enabling direct dissolution in PBS or other aqueous buffers at working concentrations [1]. This property is essential for conjugation to solvent-sensitive proteins where even low concentrations of organic co-solvents induce aggregation or denaturation. The hydrophilic PEG3 spacer further enhances conjugate solubility, reducing the risk of precipitation that commonly accompanies hydrophobic linker–protein conjugates .

Application
Selection Property
Validation Focus
PROTAC library synthesis
Reported productive PEG3 tether length
Ternary complex formation efficiency
Non-cleavable ADC linker research
Oxime bond stability under endosomal pH
Payload release assessment in lysosomal degradation models
Site-selective protein PEGylation
Catalytic oxime ligation at neutral pH
Conjugation site specificity and protein function retention
Dual-functional bioconjugation
Orthogonal aminooxy and carboxylic acid termini
Sequential conjugation without protecting group strategies
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